2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one 2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20179928
InChI: InChI=1S/C9H9NO2/c1-5-6(2)12-7-3-4-10-9(11)8(5)7/h3-4H,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one

CAS No.:

Cat. No.: VC20179928

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one -

Specification

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one
Standard InChI InChI=1S/C9H9NO2/c1-5-6(2)12-7-3-4-10-9(11)8(5)7/h3-4H,1-2H3,(H,10,11)
Standard InChI Key WYJVXOSPQJITJP-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C(=O)NC=C2)C

Introduction

Structural Characteristics and Nomenclature

Table 1: Key Molecular Descriptors

PropertyValueSource Reference
Molecular formulaC₉H₉NO₂Deduced from
Molecular weight179.17 g/molCalculated
Hybridization indexsp² (furan), sp²/sp³ (pyridone) ,
Fused ring systemFuro[3,2-c]pyridine scaffold ,

Synthetic Methodologies

Primary Synthesis Route

The most cited pathway involves a Curtius rearrangement followed by cyclization ( , ):

  • Starting material: 3-(4,5-Dimethyl-2-furyl)propenoic acid.

  • Azide formation: Conversion to acid azide using diphenyl phosphoryl azide (DPPA).

  • Cyclization: Thermal rearrangement at 240°C in Dowtherm yields 2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
Azide formationDPPA, Et₃N, 1,2-dichlorobenzene85–92%
Cyclization240°C, Dowtherm, 1 hr68%
ChlorinationPOCl₃, 120°C, 2.5 hr81%
Reduction to pyridineZn/AcOH, RT, 4 hr74%

Alternative Pathways

  • Methylation: Reaction of pyridone intermediates with methyl iodide introduces additional methyl groups ( ).

  • Bromination: NBS in acetonitrile yields 7-bromo derivatives (e.g., 7-bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one, ).

Physicochemical Properties

Table 3: NMR and IR Signatures

TechniqueKey Signals (δ, ppm)AssignmentSource
¹H NMR2.39 (s, 3H, CH₃), 5.13 (s, 1H, C5-H)Methyl groups, pyridone proton ,
¹³C NMR165.4 (C=O), 152.1 (C2), 148.7 (C3)Carbonyl, aromatic carbons
IR1700–1750 cm⁻¹ (C=O stretch)Pyridone ketone ,

Reactivity and Functionalization

Electrophilic Substitution

  • Chlorination: POCl₃ at 120°C replaces the 4-ketone with chlorine ( , ).

  • Thionation: P₄S₁₀ converts the ketone to a thione (δ 192.3 ppm in ¹³C NMR, ).

Nucleophilic Additions

  • Amine displacement: Secondary amines (e.g., piperidine) substitute chlorine at position 4 ( ).

Biological and Industrial Relevance

Industrial Applications

  • Building block: Used in synthesizing fused heterocycles for material science ( ).

  • Scalability: POCl₃-mediated reactions are air-tolerant, enabling large-scale production ( ).

ParameterRecommendationSource
PPEGloves, goggles, respirator ,
StorageInert atmosphere, moisture-free
DisposalIncineration with scrubbers

Future Directions

  • Structure-activity relationships: Systematic exploration of methyl group effects on bioactivity.

  • Green chemistry: Catalytic methods to replace POCl₃ in chlorination ( ).

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